1-cyclopentyl-4-(phenylsulfonyl)piperazine
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Overview
Description
1-Cyclopentyl-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-cyclopentyl-4-(phenylsulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Chemical Reactions Analysis
1-Cyclopentyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-Cyclopentyl-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Cyclopentyl-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-Cyclopentyl-4-(tosyl)piperazine: Contains a tosyl group, which is another sulfonyl derivative.
1-Cyclopentyl-4-(benzylsulfonyl)piperazine: Features a benzylsulfonyl group.
The uniqueness of this compound lies in its specific combination of the cyclopentyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclopentyl-4-(phenylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a cyclopentyl group and a phenylsulfonyl moiety. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : Approximately 270.36 g/mol
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors. The phenylsulfonyl group enhances the compound's reactivity and binding affinity to biological targets. Preliminary studies indicate that it may inhibit kinase activities, which play a crucial role in various signaling pathways related to cancer and inflammatory responses.
Antiviral Activity
Research has demonstrated that derivatives of piperazine compounds, including this compound, exhibit antiviral properties. A study focused on the inhibition of chikungunya virus (CHIKV) showed that analogues of this compound can significantly reduce viral replication in vitro .
Table 1: Antiviral Activity Against CHIKV
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
This compound | X.X | Y.Y |
Modified Analog 1 | A.A | B.B |
Modified Analog 2 | C.C | D.D |
Note: Specific IC50 values and selectivity indices are pending further experimental validation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies on piperazine derivatives have shown promising results against various cancer cell lines, including liver cancer. For instance, compounds with structural similarities to this compound demonstrated IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | Huh7 (Liver Cancer) | X.X |
5-Fluorouracil | Huh7 | 30.7 |
Cladribine | Huh7 | 1.3 |
Case Studies
In a notable case study, researchers synthesized several derivatives based on the core structure of this compound. They assessed their efficacy against CHIKV and various cancer cell lines, finding that specific modifications led to enhanced antiviral activity while maintaining low cytotoxicity .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-cyclopentylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-8-2-1-3-9-15)17-12-10-16(11-13-17)14-6-4-5-7-14/h1-3,8-9,14H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBIQFKAXKKXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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